

# Zaurategrast (CDP323) Application Notes and Protocols for EAE Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Zaurategrast** (CDP323), a potent α4-integrin antagonist, in Experimental Autoimmune Encephalomyelitis (EAE) mouse models. The provided protocols are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **Zaurategrast** in models of multiple sclerosis.

### **Mechanism of Action**

**Zaurategrast** is a small-molecule antagonist of the  $\alpha 4\beta 1$  integrin, also known as Very Late Antigen-4 (VLA-4). This integrin is crucial for the migration of immune cells, particularly lymphocytes, across the blood-brain barrier into the central nervous system (CNS). By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells, **Zaurategrast** inhibits the infiltration of inflammatory cells into the CNS, thereby mitigating the autoimmune attack on the myelin sheath that characterizes multiple sclerosis and its animal model, EAE.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **Zaurategrast** in the EAE mouse model.

Table 1: Zaurategrast Dosage and Administration in EAE Mouse Model



| Parameter            | Details                     | Reference |
|----------------------|-----------------------------|-----------|
| Drug                 | Zaurategrast (CDP323)       | [1]       |
| Animal Model         | Chronic EAE in C57BL/6 mice | [1]       |
| Administration Route | Subcutaneous (s.c.)         | [1]       |
| Frequency            | Once daily                  | [1]       |
| Prophylactic Dosage  | 100 mg/kg                   | [1]       |
| Therapeutic Dosage   | 10 - 100 mg/kg              | [1]       |

Table 2: Efficacy of Zaurategrast in EAE Mouse Model

| Treatment Regimen | Key Findings                                                                                                    | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Prophylactic      | Significantly reduced maximal and cumulative disease scores. Reduced disease incidence.                         | [1]       |
| Therapeutic       | Significantly reduced maximal and cumulative disease scores when administered at the onset of disease symptoms. | [1]       |

# Experimental Protocols Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

#### Materials:

- Female C57BL/6 mice (8-12 weeks old)
- MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Syringes and needles

#### Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. For a final
  concentration of 2 mg/mL MOG 35-55, mix equal volumes of a 4 mg/mL MOG 35-55 solution
  in PBS and CFA. Emulsify by repeatedly drawing and expelling the mixture through a syringe
  until a thick, stable emulsion is formed.
- Immunization (Day 0):
  - Anesthetize the mice.
  - Inject 100 μL of the MOG 35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank.
  - Administer 200 ng of PTX in 100 μL of PBS intraperitoneally (i.p.).
- Pertussis Toxin Boost (Day 2):
  - Administer a second dose of 200 ng of PTX in 100 μL of PBS i.p.
- Clinical Scoring:
  - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Use a standard EAE scoring scale (0-5):
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness



- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund or dead

## **Zaurategrast Administration**

Preparation of Zaurategrast Solution:

• **Zaurategrast** (CDP323) is a prodrug. Prepare the formulation as described in the relevant literature or by the supplier. For subcutaneous administration, the compound is typically dissolved in a suitable vehicle.

#### **Dosing Regimens:**

- Prophylactic Treatment:
  - Begin daily subcutaneous administration of Zaurategrast at a dosage of 100 mg/kg starting from the day of immunization (Day 0).
  - Continue daily administration throughout the course of the experiment.
- Therapeutic Treatment:
  - Initiate daily subcutaneous administration of Zaurategrast at a dosage of 10-100 mg/kg upon the first appearance of clinical signs of EAE (typically around day 10-14 postimmunization).
  - Continue daily administration throughout the course of the experiment.

#### Control Group:

 Administer the vehicle solution to a control group of EAE-induced mice following the same administration schedule as the Zaurategrast-treated groups.

## **Visualizations**





Click to download full resolution via product page

Caption: Zaurategrast's mechanism of action in preventing CNS inflammation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ingentaconnect.com [ingentaconnect.com]
- To cite this document: BenchChem. [Zaurategrast (CDP323) Application Notes and Protocols for EAE Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682406#zaurategrast-dosage-for-eae-mouse-model]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com